molecular formula C13H20FN5 B11744164 1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11744164
M. Wt: 265.33 g/mol
InChI Key: DEMDXEKNDPXJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a propyl-substituted pyrazole moiety. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of pyrazole derivatives . The reaction conditions typically include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. Microwave-assisted synthesis is another approach that can be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H20FN5/c1-3-5-18-9-12(8-16-18)7-15-13-10-19(6-4-14)17-11(13)2/h8-10,15H,3-7H2,1-2H3

InChI Key

DEMDXEKNDPXJDT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC2=CN(N=C2C)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.